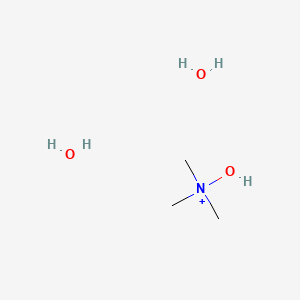

hydroxy(trimethyl)azanium;dihydrate

Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Contemporary Chemical Research

Quaternary Ammonium Compounds (QACs) are a vast and diverse class of organic cations with the general structure [NR₄]⁺, where R represents alkyl or aryl groups. wikipedia.org A key feature of QACs is their permanent positive charge, which is independent of the pH of their solution. wikipedia.org This characteristic underpins their wide-ranging applications and research interest.

For decades, QACs have been utilized as antimicrobial agents, surfactants, preservatives, and antistatic agents. nih.govnih.gov They are integral components in a multitude of products, including disinfectants, cleaning supplies, personal care items like shampoos, and fabric softeners. nih.govmass.gov The functionality and efficacy of a specific QAC are determined by the nature of the R groups attached to the central nitrogen atom; for instance, QACs with long alkyl chains are particularly effective as antimicrobials and disinfectants because they can disrupt the cell membranes of bacteria and the envelopes of certain viruses. wikipedia.org

Contemporary research on QACs is driven by several factors. The use of QACs, particularly in disinfectants, accelerated significantly in response to the COVID-19 pandemic. nih.govacs.org This increased prevalence has led to a heightened focus on understanding their environmental fate and potential health effects. nih.gov Researchers are actively investigating the risks associated with the extensive structural diversity of QACs, as there is a lack of comprehensive toxicity and exposure data for the majority of these compounds. nih.govacs.org This research is critical for developing policies that preserve the utility of QACs while mitigating potential adverse effects. nih.gov

Structural Characterization of Hydroxy-Functionalized Azanium Systems: A Research Perspective

Hydroxy(trimethyl)azanium, the core of the subject compound, is the IUPAC name for the choline (B1196258) cation. nih.gov The "hydroxy-functionalization" refers to the presence of a hydroxyl (-OH) group, specifically on the ethyl substituent attached to the nitrogen atom. The structural characterization of such systems is a fundamental aspect of chemical research, employing a range of analytical techniques to elucidate molecular geometry, bonding, and crystalline structure.

The general approach to characterizing these compounds involves a combination of spectroscopic and diffraction methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies are used to confirm the connectivity of atoms within the molecule, identifying the trimethylammonium headgroup and the hydroxyethyl (B10761427) chain. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique helps identify functional groups. For a hydroxy-functionalized azanium compound, FT-IR spectra would show characteristic absorption bands for O-H stretching from the hydroxyl group and C-N stretching from the quaternary ammonium center. nih.govresearchgate.net

Mass Spectrometry: This provides information on the mass-to-charge ratio, confirming the molecular weight of the cation. nih.gov

X-ray Diffraction (XRD): For crystalline solids, single-crystal XRD is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules, including bond lengths, bond angles, and the spatial relationship with associated counter-ions and solvent molecules (like water in a hydrate). researchgate.net

Research into functionalized azanium systems is an active field. For example, studies on hydroxy-functionalized 11-azaartemisinins demonstrate how the introduction of a hydroxyl group can be a key step in creating new derivatives with specific biological activities. nih.gov Similarly, the synthesis and characterization of metal complexes with hydroxy-functionalized Schiff base ligands highlight the coordination chemistry of these systems, where the hydroxyl group can participate in binding to a metal center. researchgate.net The structural data obtained from these characterization techniques are crucial for understanding the compound's chemical reactivity and physical properties.

Significance of Hydration in Azanium Compounds: Interdisciplinary Research Implications

The presence of water molecules, or hydration, in the crystal structure of azanium compounds like hydroxy(trimethyl)azanium;dihydrate is not a passive feature; it plays a crucial and active role in determining the compound's stability, structure, and function. The study of hydration in these systems has broad interdisciplinary implications, from materials science to atmospheric chemistry.

Research has shown that the level of hydration is a critical factor in the chemical stability of QACs. researchgate.net Molecular dynamics simulations reveal that at low hydration levels, QACs can be susceptible to degradation. researchgate.net Water molecules preferentially solvate ions, and a sufficient hydration shell can stabilize the cationic headgroup. researchgate.net Specifically, studies suggest that more than four water molecules per ion pair significantly enhance the stability of the cation by preventing direct, destabilizing interactions with anions. researchgate.net

The ability of an azanium-containing cluster to absorb water is strongly correlated with the number of available hydrogen bond donors in the molecule. rsc.org The hydroxyl group in hydroxy(trimethyl)azanium, along with the protons on the methyl groups, can act as hydrogen bond donors, while the oxygen atom can act as an acceptor. These interactions with water molecules define the hydration structure. The study of ammonium ion (NH₄⁺) hydration has revealed complex, bifurcated hydrogen bonding structures that influence the ion's rotational dynamics in solution. aps.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H14NO3+ |

|---|---|

Molecular Weight |

112.15 g/mol |

IUPAC Name |

hydroxy(trimethyl)azanium;dihydrate |

InChI |

InChI=1S/C3H10NO.2H2O/c1-4(2,3)5;;/h5H,1-3H3;2*1H2/q+1;; |

InChI Key |

SPGQQIDULCULKU-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)O.O.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hydroxy Trimethyl Azanium;dihydrate and Analogues

Mechanistic Investigations of Quaternization Reactionsmdpi.comnih.govresearchgate.netnih.gov

The quaternization of amines is the fundamental reaction for synthesizing quaternary ammonium (B1175870) salts. mdpi.com This process involves the alkylation of a tertiary amine, resulting in a positively charged nitrogen atom bonded to four organic groups. mdpi.com Understanding the mechanistic nuances of this reaction is crucial for controlling product formation and optimizing reaction conditions.

Alkylation Pathways for N-Substituted Azanium Cationsnih.gov

The synthesis of N-substituted azanium cations, the core structure of compounds like hydroxy(trimethyl)azanium, primarily proceeds through the alkylation of tertiary amines. libretexts.org This reaction, however, can be complex. The direct alkylation of ammonia (B1221849) or primary amines with alkyl halides often leads to a mixture of primary, secondary, tertiary amines, and the desired quaternary ammonium salt. This is because the product amine is often more nucleophilic than the starting amine, leading to further alkylation. masterorganicchemistry.com

A common approach to synthesize a specific quaternary ammonium salt involves the reaction of a tertiary amine with an appropriate alkyl halide. google.com For instance, the synthesis of a trimethylated cation would involve the reaction of a tertiary amine containing a methyl group with two equivalents of an alkylating agent or the reaction of a dimethylated amine with one equivalent. The choice of the alkylating agent and reaction conditions significantly influences the reaction's outcome.

The mechanism of this alkylation is typically a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. masterorganicchemistry.com

A key challenge in these syntheses is controlling the reaction to achieve high selectivity for the desired quaternary ammonium salt, avoiding the formation of byproducts from over-alkylation. masterorganicchemistry.com One strategy to circumvent this is through "exhaustive methylation," where an excess of a highly reactive alkylating agent, such as methyl iodide, is used to ensure the complete conversion of the amine to the quaternary ammonium salt. masterorganicchemistry.com

Regioselective Hydroxylation Strategies in Quaternary Ammonium Synthesisresearchgate.net

Introducing a hydroxyl group in a specific position (regioselectivity) within a quaternary ammonium compound can be achieved through several synthetic strategies. One common method involves the use of a starting material that already contains the hydroxyl group in the desired location. For example, a tertiary amine containing a hydroxyalkyl group can be quaternized with an appropriate alkyl halide. google.com

Another approach is the reaction of a tertiary amine with a vicinal halohydrin (a compound containing a halogen and a hydroxyl group on adjacent carbons). This reaction, often carried out in an aqueous system, can produce hydroxylated quaternary ammonium compounds. google.com For instance, reacting a tertiary amine with epichlorohydrin (B41342) can introduce a 2-hydroxypropyl group onto the nitrogen atom.

More advanced methods for regioselective hydroxylation are also being explored. These can involve multi-step syntheses where a protecting group strategy is employed to shield other reactive sites in the molecule while the hydroxylation is carried out at the desired position. pku.edu.cn The choice of strategy depends on the desired final structure and the reactivity of the starting materials.

Controlled Crystallization Techniques for Hydrate (B1144303) Formationgoogle.com

The formation of specific hydrates, such as the dihydrate of hydroxy(trimethyl)azanium, is governed by the principles of crystallization. Controlled crystallization is essential to obtain the desired hydrate form with high purity and a specific crystal structure. Key factors influencing hydrate formation include temperature, solvent, concentration, and the presence of impurities.

The process typically involves dissolving the anhydrous quaternary ammonium salt in a suitable solvent, often water or a mixture of water and an organic solvent, and then inducing crystallization by changing the conditions, such as lowering the temperature or slowly evaporating the solvent. researchgate.net The rate of cooling and the degree of supersaturation are critical parameters that control the nucleation and growth of the crystals.

Specialized techniques can be employed to promote the formation of a specific hydrate. For instance, seeding the solution with small crystals of the desired hydrate can direct the crystallization process. The presence of certain ions or additives can also influence the hydrate structure that is formed. researchgate.net Understanding the phase diagram of the quaternary ammonium salt-water system is crucial for designing a robust and reproducible crystallization process for a specific hydrate. The study of hydrate formation is also relevant in other fields, such as preventing the formation of gas hydrates in pipelines, where quaternary ammonium salts can act as kinetic inhibitors. researchgate.netnih.govnih.gov

Green Chemistry Paradigms in Azanium Compound Synthesisnih.gov

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing azanium compounds, this translates to developing more environmentally friendly and efficient methods.

Development of Solvent-Free and Aqueous-Mediated Synthetic Routesresearchgate.netacs.org

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). nih.gov In the synthesis of quaternary ammonium salts, solvent-free and aqueous-mediated routes are gaining prominence.

Solvent-free synthesis often involves the direct reaction of the neat reactants, sometimes with mechanical grinding (mechanochemistry) or heating. nih.gov This approach offers several advantages, including reduced waste, lower costs, and often faster reaction times. researchgate.net For example, the iodoquaternization of alkenes with N-heteroarenes has been successfully achieved under solvent-free conditions. nih.gov

Aqueous-mediated synthesis utilizes water as the reaction solvent, which is non-toxic, non-flammable, and readily available. The synthesis of quaternary ammonium compounds by reacting a tertiary amine with a vicinal halohydrin in an aqueous system is a notable example. google.com While the reactants may not be fully soluble in water, the reaction can still proceed efficiently, sometimes facilitated by the formation of micelles.

The table below summarizes some examples of solvent-free and aqueous-mediated synthetic routes for quaternary ammonium compounds.

| Reaction Type | Reactants | Conditions | Solvent | Reference |

| Iodoquaternization | Alkenes, N-heteroarenes, Iodine | Manual grinding | Solvent-free | nih.gov |

| Quaternization | Tertiary amine, Vicinal halohydrin | Heating | Aqueous | google.com |

| Quaternization | Benzothiazole, Alkyl iodide | Heating | Solvent-free | researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Efficiencynih.govnih.gov

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. sciencedaily.com In the synthesis of quaternary ammonium compounds, novel catalytic systems are being explored to improve upon traditional methods.

Phase-transfer catalysts (PTCs), which are often quaternary ammonium salts themselves, can facilitate reactions between reactants in immiscible phases, such as an aqueous and an organic phase. nih.gov This can enhance reaction rates and yields, particularly in hydroxide-initiated reactions like the alkylation of enolates. nih.gov

Transition metal catalysts are also being investigated for their potential in quaternization and related reactions. For instance, copper(I)-based catalytic systems have been developed for the enantioselective α-arylation of ketones, which involves the formation of a quaternary carbon center. acs.org While not a direct synthesis of a quaternary ammonium salt, the principles can be applied to develop new catalytic routes.

Furthermore, the development of reusable and recyclable catalysts is a key area of research. Immobilizing catalysts on solid supports, for example, allows for their easy separation from the reaction mixture and subsequent reuse, contributing to a more sustainable process. mdpi.com The exploration of novel catalytic systems holds significant promise for making the synthesis of azanium compounds more efficient and environmentally benign.

Synthesis of Functionalized Azanium Derivatives and Conjugates

The development of functionalized azanium derivatives, particularly those incorporating the hydroxy(trimethyl)azanium moiety, has garnered significant attention due to the unique properties conferred by the permanent cationic charge. These properties are valuable in creating advanced materials for various applications. Synthetic strategies are often focused on modifying natural polymers or building complex architectures with integrated quaternary ammonium groups.

Chemical Modification of Chitosan (B1678972) via Quaternary Ammonium Functionalization

Chitosan, a linear polysaccharide derived from chitin, is a prominent substrate for chemical modification due to its biocompatibility, biodegradability, and the presence of reactive primary amino and hydroxyl groups. researchgate.netnih.gov However, its application is often limited by poor solubility in water and neutral or basic pH environments. mdpi.com Quaternization is a key chemical modification that introduces a permanent positive charge onto the chitosan backbone, improving its solubility across a wide pH range and enhancing its functional properties. researchgate.netmdpi.com

The most common method for introducing the hydroxy(trimethyl)azanium moiety is through the reaction of chitosan with glycidyl (B131873) trimethylammonium chloride (GTMAC) or its analogue, 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTMAC). mdpi.comresearchgate.net This reaction typically occurs via nucleophilic attack of the primary amine groups on the C2 position of the chitosan glucosamine (B1671600) units on the epoxide ring of GTMAC. mdpi.comnih.gov This process leads to the formation of N-[(2-hydroxy-3-trimethylammonium)propyl] chitosan (HTCC), a well-studied derivative. mdpi.comresearchgate.net

The synthesis of HTCC can be optimized by controlling various reaction parameters, including the ratio of reactants, temperature, reaction time, and the solvent system. mdpi.comncsu.edu For instance, studies have shown that the degree of quaternization (DQ), which represents the percentage of glucosamine units that have been modified, can be tuned by adjusting the molar ratio of GTMAC to chitosan's amino groups. mdpi.comnih.gov The reaction is often carried out in an aqueous or acidic medium to ensure the chitosan is sufficiently swollen or dissolved for the reaction to proceed efficiently. mdpi.commdpi.com For example, one method involves dispersing chitosan in water at an elevated temperature (e.g., 80 °C) followed by the portion-wise addition of GTMAC. mdpi.com Another approach utilizes isopropanol (B130326) and sodium hydroxide (B78521) to activate the chitosan before adding the quaternizing agent. nih.gov

Characterization of the resulting quaternized chitosan derivatives is crucial to confirm the successful modification and determine the DQ. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are commonly employed. researchgate.netnih.gov In the FTIR spectrum, the appearance of a new peak around 1480 cm⁻¹ is indicative of the C-N vibration of the trimethylammonium group. ¹H NMR spectra can provide more quantitative information, where the integral of the signal from the methyl protons of the quaternary ammonium group is compared to the integral of the protons on the chitosan backbone to calculate the DQ. nih.gov

Table 1: Selected Synthetic Methodologies for Quaternized Chitosan Derivatives

| Quaternizing Agent | Chitosan Source/Type | Key Reaction Conditions | Resulting Derivative | Degree of Quaternization (DQ) | Reference(s) |

|---|---|---|---|---|---|

| Glycidyl trimethylammonium chloride (GTMAC) | Chitosan | Water, 80°C, 16 h | N-[(2-hydroxy-3-trimethylammonium)propyl] chitosan salt (HTCS) | Full quaternization reported | mdpi.com |

| 3-chloro-2-hydroxypropyl trimethylammonium chloride (CTA) | Chitosan | Isopropanol, NaOH, 60°C, 10 h | N-(2-hydroxy) propyl-3-trimethylammonium chitosan chloride (HTCC) | 71.5% | nih.gov |

| 2,3-epoxypropyl trimethylammonium chloride (GTAMC) | Chitosan | Neutral conditions, ratio of chitosan to GTAMC of 1:4 | 2-hydroxypropyl trimethylammonium chloride chitosan (HACC) | 0.868 (Degree of Substitution) | ncsu.edu |

| Glycidyl trimethylammonium chloride (GTMAC) | Myristoyl chitosan | Acetic acid 1% (v/v), 80°C, 8 h | N-(2-hydroxy)-propyl-3-trimethylammonium,O-mysristoyl chitosan chloride | Not specified | mdpi.com |

| 3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CHPTMAC) | N,N,N-trimethyl chitosan (TMC) | Not specified | N,N,N-Trimethyl O-(2-hydroxy-3-trimethylammonium propyl) chitosan (TMHTMAPC) | Varied based on reaction | researchgate.net |

Incorporation of Hydroxy(trimethyl)azanium Moiety into Complex Molecular Architectures

Beyond the modification of simple polysaccharides like chitosan, the hydroxy(trimethyl)azanium moiety can be integrated into more complex molecular frameworks to create novel functional materials. These strategies involve multi-step syntheses to build intricate architectures where the quaternary ammonium group provides specific functionalities. nih.govmdpi.com

One approach involves creating hybrid molecules where the quaternary ammonium functionality is combined with other bioactive fragments. mdpi.com For example, researchers have synthesized thiacalixarene-based compounds where multiple amidopropylammonium chains, which can include the hydroxy(trimethyl)azanium structure, are attached to a macrocyclic platform. This involves a two-step procedure, starting with the thiacalixarene core, to generate tetrasubstituted derivatives. mdpi.com

Another strategy is the synthesis of polymerizable quaternary ammonium monomers. nih.gov These monomers, containing a reactive group like a methacrylate (B99206), can be polymerized to form complex macromolecular structures. The synthesis often employs the Menschutkin reaction, where a tertiary amine reacts with an alkyl halide. nih.gov For instance, 2-(dimethylamino)ethyl methacrylate (DMAEMA) can be reacted with an appropriate alkyl halide containing a hydroxyl group to form a polymerizable monomer with a pendant hydroxy(trimethyl)azanium group. This allows for the subsequent creation of well-defined polymers and copolymers with integrated cationic charges. nih.govepo.org

The incorporation of basic residues, such as those that can be quaternized to form azanium moieties, into polyester (B1180765) microdroplets has also been explored. nih.gov By including a monomer like 4-amino-2-hydroxybutyric acid in a dehydration synthesis with other α-hydroxy acids, heteropolyesters are formed. The amino group in this structure provides a site for potential quaternization to introduce a permanent positive charge, thereby modifying the functional properties of the resulting polyester compartments. nih.gov

The synthesis of such complex molecules often requires careful control over reaction conditions to achieve the desired structure and avoid side reactions. The choice of solvents, catalysts, and protecting groups is critical for the successful construction of these functionalized architectures. researchgate.netresearchgate.net

Table 2: Examples of Complex Architectures Incorporating Azanium Moieties

| Molecular Architecture | Synthetic Strategy | Precursors | Resulting Compound/Moiety | Reference(s) |

|---|---|---|---|---|

| Thiacalixarene Macrocycles | Two-step procedure on a macrocyclic platform | p-tert-butylthiacalix mdpi.comarene, bromo-N,N-dimethylpropan-1-amine, alkyl halides | Tetrasubstituted amidopropylammonium QACs | mdpi.com |

| Polymerizable Monomers | Menschutkin reaction (SN2) | 2-(dimethylamino)ethyl methacrylate (DMAEMA), functionalized alkyl halides | Methacrylate analogs of quaternary ammonium salts | nih.gov |

| Heteropolyesters | Dehydration synthesis (combinatorial) | α-hydroxy acids, 4-amino-2-hydroxybutyric acid | Polyesters with basic side chains for potential quaternization | nih.gov |

| Aza-coronand Analogues | Multi-step conversion from sucrose | 1',2,3,3',4,4'-Hexa-O-benzyl-sucrose | Macrocyclic receptors with nitrogen atoms | nih.gov |

| Dibenzo[b,g]azonine Derivatives | Fischer indolization, Schmidt reaction, Mannich reaction | Dihydro-5H-dibenzo[b,g]azonine-6,13-dione | Indolo[2,3-e]dibenzo[b,g]azonine and other polycyclic systems | researchgate.net |

Advanced Spectroscopic and Structural Characterization of Hydroxy Trimethyl Azanium;dihydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution-State Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure and dynamics of molecules in solution. For hydroxy(trimethyl)azanium;dihydrate, ¹H and ¹³C NMR provide detailed information about the conformation of the azanium cation and the mobility of the hydration water.

The conformation of the choline (B1196258) cation, specifically the torsion angle around the Cα-Cβ bond, can be either gauche or anti. In the solid state and in solution, an equilibrium between these conformers often exists. The relative populations of the gauche and anti conformers can be influenced by factors such as the nature of the counter-ion and the presence of hydrogen bond donors or acceptors.

¹H NMR spectroscopy can be used to study these conformational preferences. The chemical shifts of the protons on the ethylene (B1197577) backbone (–CH₂–CH₂–) are particularly sensitive to the conformation. In aqueous solutions, rapid conformational averaging typically leads to a single set of resonances. However, the observed chemical shifts and coupling constants can be used in conjunction with theoretical calculations to estimate the populations of the different conformers.

| Proton | Typical ¹H Chemical Shift (ppm) in D₂O |

| N(CH₃)₃ | ~3.2 |

| N-CH₂ | ~3.5 |

| O-CH₂ | ~4.0 |

This table shows typical ¹H NMR chemical shifts for the choline cation in an aqueous environment. hmdb.ca

NMR spectroscopy is also a powerful tool for studying the dynamics of water molecules in hydrated systems. In a solution of hydroxy(trimethyl)azanium;dihydrate, there is a continuous exchange between the water molecules in the hydration shell of the choline cation and the bulk water.

The mobility of the hydration water can be probed using various NMR techniques, such as relaxation time measurements (T₁ and T₂). A decrease in the mobility of water molecules upon interaction with the choline cation and the hydroxide (B78521) anion will be reflected in the relaxation times. Furthermore, techniques like Pulsed Field Gradient (PFG) NMR can be used to measure the self-diffusion coefficients of both the choline cation and the water molecules, providing quantitative information on their translational motion. The hydration strength of the chloride anion is reportedly stronger than that of the choline cation, which likely influences the properties of the mixture. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Although a specific SCXRD study for the dihydrate of choline hydroxide was not found in the surveyed literature, studies on related hydrated choline salts, such as choline chloride dihydrate, provide a model for the expected structural features. rsc.org In such structures, the choline cation, the hydroxide anions, and the water molecules would be held together by an extensive network of hydrogen bonds.

The crystal structure would reveal the precise conformation of the choline cation in the solid state (gauche or anti). It would also detail the coordination environment of the hydroxide ion and each of the two water molecules, showing how they are integrated into the hydrogen-bonding network. This information is crucial for understanding the physical properties of the compound and for interpreting the data from spectroscopic analyses. The determination of complex crystal structures can be challenging in the absence of single crystals, but methods combining powder X-ray diffraction data with solid-state NMR and computational calculations have proven successful for complex organic molecules. rsc.org

| Parameter | Expected Information from SCXRD |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise position of each atom |

| Bond Lengths | e.g., C-C, C-N, C-O |

| Bond Angles | e.g., C-N-C, C-C-O |

| Torsion Angles | Conformation of the choline cation |

| Hydrogen Bond Geometry | Donor-acceptor distances and angles |

This table outlines the key structural parameters that would be obtained from a successful single-crystal X-ray diffraction analysis of hydroxy(trimethyl)azanium;dihydrate.

Analysis of Crystal Packing and Lattice Energy Landscapes

The crystal structure of the β-form of choline chloride has been determined to be a highly disordered face-centered cubic lattice. osti.gov This disorder is dynamic and attributed to the rotation of the choline cation around crystallographic symmetry axes. osti.gov In this configuration, the electron density of the choline cation is tightly packed around the nitrogen atom, which suggests that strong, direct hydrogen bonding to the chloride anion is less likely. osti.gov The crystal structure of choline chloride has been referenced in the Cambridge Crystallographic Data Centre (CCDC) with the refcode CHOCHL01. researchgate.net

The stability of an ionic crystal lattice is quantified by its lattice energy, which is the energy required to separate one mole of a solid into its gaseous ions. libretexts.org While a direct experimental value for hydroxy(trimethyl)azanium;dihydrate is not provided in the search results, the lattice energy is influenced by factors such as ionic charge and the distance between ions. purdue.edu Generally, salts with divalent ions exhibit significantly higher lattice energies than those with monovalent ions. libretexts.org For a given set of ions, as the ionic radii increase, the lattice energy tends to decrease. libretexts.org The lattice energy of a salt can also provide an indication of its solubility in water, as it reflects the energy needed to overcome the forces holding the crystal together. purdue.edu

Table 1: Factors Influencing Lattice Energy

| Factor | Effect on Lattice Energy |

| Ionic Charge | Increases with increasing charge |

| Ionic Radii | Decreases with increasing radii |

Investigation of Conformational Preferences of the Azanium Cation in the Solid State

The choline cation, a key component of hydroxy(trimethyl)azanium;dihydrate, can adopt different conformations due to rotation around the C-C and C-O bonds. The two primary conformations are gauche and anti (or trans).

Computational and experimental evidence suggests that for the choline cation, the gauche conformer is generally more prevalent. researchgate.net This preference is observed in various environments, including deep eutectic solvents. researchgate.net Raman spectroscopy studies on mixtures of choline chloride and glycerol (B35011) have identified distinct vibrational modes corresponding to both the gauche and anti conformers. The strong symmetric N-C4 stretch at approximately 715 cm⁻¹ is characteristic of the gauche conformer, while the C-N stretching mode of the anti conformer appears around 760 cm⁻¹. researchgate.net

In the solid state, the conformation of the choline cation can be influenced by the crystal packing forces and intermolecular interactions. The dynamic disorder observed in the β-form of choline chloride suggests that the cation is not locked into a single conformation but can undergo rotational motion. osti.gov This implies a relatively low energy barrier between different conformational states within the crystal lattice.

The conformation of the trimethylazanium (B1229207) group is a critical factor in its biological activity and its interactions with other molecules. The arrangement of the methyl groups around the central nitrogen atom influences the cation's size, shape, and charge distribution, which in turn affects its binding to receptors and enzymes.

Surface Chemical Analysis via X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. While specific XPS data for crystalline hydroxy(trimethyl)azanium;dihydrate is not available in the provided search results, studies on related choline compounds in different environments can offer valuable insights.

An XPS study of supersaturated mixtures of choline chloride and glycerol revealed distinct binding energies for the different carbon and nitrogen environments within the choline cation. osti.gov The C 1s spectra of these mixtures showed three main peaks:

A peak at approximately 286.0 eV, assigned to the carbon atoms bonded to the nitrogen of the trimethylammonium group (C-N⁺). osti.gov

A peak around 287.3 eV corresponding to the carbon atoms bonded to the hydroxyl group (C-O). osti.gov

A gas-phase C-O peak at 288.8 eV. osti.gov

The N 1s core-level spectra also provide information about the chemical environment of the nitrogen atom in the choline cation. osti.gov

The binding energies of core-level electrons are sensitive to the local chemical environment, including the oxidation state and the nature of neighboring atoms. For instance, in a study of urea (B33335) intercalated in kaolinite, the C 1s and N 1s binding energies were used to probe the interaction between the urea molecules and the clay mineral's siloxane groups. nih.gov

The referencing of binding energies in XPS is crucial for accurate data interpretation. Adventitious carbon, a thin layer of hydrocarbon contamination present on most surfaces exposed to air, is often used as a reference. However, the C 1s binding energy of adventitious carbon can shift depending on the sample's work function, which necessitates careful calibration. arxiv.org

Table 2: Illustrative C 1s Binding Energies for Choline Chloride in a Glycerol Mixture

| Functional Group | Approximate Binding Energy (eV) | Reference |

| C-N⁺ (in choline) | 286.0 | osti.gov |

| C-O (in glycerol) | 287.3 | osti.gov |

Note: These values are from a study on a supersaturated mixture and may differ for the pure crystalline dihydrate.

Theoretical and Computational Chemistry Investigations of Hydroxy Trimethyl Azanium;dihydrate

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. wikipedia.org

In the case of hydroxy(trimethyl)azanium;dihydrate, the presence of water molecules in the hydration shell significantly influences the electronic properties of the hydroxy(trimethyl)azanium cation. Computational studies on similar hydrated quaternary ammonium (B1175870) cations have shown that hydration can affect the energies of the frontier orbitals. nih.govresearchgate.net The interaction between the cation and the water molecules, primarily through hydrogen bonding with the hydroxyl group, can lead to a stabilization or destabilization of the HOMO and LUMO levels. rsc.org

Due to the lack of direct experimental or computational data for hydroxy(trimethyl)azanium;dihydrate, representative data for a model system can be presented based on Density Functional Theory (DFT) calculations for similar hydrated quaternary ammonium cations. These calculations help in understanding the qualitative trends in reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for a Model of Hydroxy(trimethyl)azanium;dihydrate

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -1.85 |

| HOMO | -8.25 |

| HOMO-LUMO Gap | 6.40 |

Note: These values are representative and based on computational models of similar hydrated quaternary ammonium cations. The exact values for hydroxy(trimethyl)azanium;dihydrate may vary.

The relatively large HOMO-LUMO gap suggests that hydroxy(trimethyl)azanium;dihydrate is a kinetically stable species. The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would involve the hydroxyl group and its interaction with the water molecules. The LUMO, on the other hand, is generally distributed over the positively charged nitrogen center and the adjacent methyl groups. The shape and localization of these orbitals are crucial for determining the sites of electrophilic and nucleophilic attack.

Computational Spectroscopic Prediction and Validation (e.g., Vibrational Spectra)

Computational vibrational spectroscopy is a powerful tool for predicting and interpreting the infrared (IR) and Raman spectra of molecules. arxiv.org By calculating the vibrational frequencies and their corresponding intensities, it is possible to identify characteristic functional groups and understand the nature of intermolecular interactions. researchgate.netresearchgate.net

For hydroxy(trimethyl)azanium;dihydrate, the vibrational spectrum is expected to be rich in information regarding the hydration structure. The presence of two water molecules will lead to distinct vibrational modes associated with the O-H stretching and bending of both the cation's hydroxyl group and the water molecules themselves.

DFT calculations on hydrated choline (B1196258) and similar systems have shown that hydrogen bonding significantly affects the vibrational frequencies of the O-H groups. researchgate.netresearchgate.net The O-H stretching frequency of the hydroxyl group of the hydroxy(trimethyl)azanium cation is expected to show a red-shift (a shift to lower wavenumbers) due to the formation of hydrogen bonds with the surrounding water molecules. Similarly, the vibrational modes of the water molecules in the dihydrate complex will be different from those of bulk water, reflecting the strong interactions with the cation. nih.gov

A predicted vibrational spectrum can be generated through computational modeling. The following table presents the predicted vibrational frequencies for some of the key functional groups in a model of hydroxy(trimethyl)azanium;dihydrate, based on DFT calculations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Model of Hydroxy(trimethyl)azanium;dihydrate

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Hydroxyl (Cation) | O-H Stretch (H-bonded) | 3450 - 3550 |

| Water | O-H Stretch (Symmetric) | 3600 - 3650 |

| Water | O-H Stretch (Asymmetric) | 3700 - 3750 |

| Water | H-O-H Bend | 1630 - 1650 |

| Methyl | C-H Stretch | 2900 - 3000 |

Note: These are predicted frequencies from computational models and may differ from experimental values. The ranges reflect the different hydrogen bonding environments.

The validation of these computational predictions would require experimental spectroscopic data, such as from Fourier-transform infrared (FTIR) or Raman spectroscopy. A close agreement between the predicted and experimental spectra would confirm the accuracy of the computational model and provide a detailed understanding of the molecular structure and intermolecular interactions within hydroxy(trimethyl)azanium;dihydrate. researchgate.net

Intermolecular Interactions and Supramolecular Chemistry of Hydroxy Trimethyl Azanium;dihydrate

Elucidation of Hydrogen Bonding Networks in Crystalline and Solution Phases

Hydrogen bonds are the principal directional forces in the supramolecular chemistry of hydroxy(trimethyl)azanium;dihydrate. The presence of the hydroxyl group on the cation and the two water molecules of hydration create a rich network of these interactions.

In aqueous solutions and crystalline structures, the hydroxy(trimethyl)azanium cation, often referred to as choline (B1196258) (Ch+), actively participates in hydrogen bonding. The hydroxyl group of the choline cation is a primary site for these interactions, readily forming hydrogen bonds with water molecules and anions. nih.govresearchgate.net Studies on choline chloride have shown that the choline cation forms strong hydrogen bonds with the chloride anion and surrounding water molecules. researchgate.net Specifically, the hydroxyl group's hydrogen atom can act as a hydrogen bond donor to the anion or the oxygen atom of a water molecule.

The positively charged trimethylammonium group also influences the local environment, organizing water molecules and anions around it, though these interactions are more electrostatic in nature rather than direct hydrogen bonds. researchgate.net The steric hindrance from the methyl groups means that water molecules and anions approach the ammonium (B1175870) group between these bulky substituents. researchgate.net Research on choline chloride in aqueous solutions has indicated the formation of contact ion pairs with the chloride anion. nih.gov In deep eutectic solvents (DESs) containing choline chloride, the chloride anion is a key player in the hydrogen bond network, interacting with hydrogen bond donors like urea (B33335) or glycerol (B35011). rsc.orgrsc.org

The interaction between the choline cation and water is significant, with studies suggesting that water molecules are bound to the hydroxyl group via hydrogen bonds. nih.gov The hydration of the choline cation is a key factor in its behavior in aqueous environments, influencing its structural dynamics and interactions with other species. researchgate.net

In the context of choline-based systems, hydration has a profound effect on the assembly. For instance, in deep eutectic solvents, the addition of water can significantly alter the hydrogen bonding network and, consequently, the physical properties of the solvent. researchgate.net The presence of water can disrupt or modify the interactions between the choline cation and the hydrogen bond donor, impacting the supramolecular organization. youtube.com Studies on polymers containing choline phosphate (B84403) have characterized the bound hydration water, highlighting its importance for the material's properties. nih.gov

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties onto this surface, one can gain insights into the nature and extent of different types of contacts. For a hydrated salt like hydroxy(trimethyl)azanium;dihydrate, this analysis can deconvolute the complex network of interactions.

The analysis provides a "fingerprint" plot, which is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atoms inside and outside the surface. This plot allows for the quantification of the relative contributions of different types of intermolecular contacts, such as O···H, H···H, and C···H. nih.gov In hydrated crystals, O···H/H···O contacts, indicative of hydrogen bonding, are typically dominant. nih.gov For instance, in a study of a hydrated nickel(II) salt, H···O/O···H contacts accounted for a significant percentage of the intermolecular interactions. nih.gov

The red, white, and blue color-coding on the d_norm surface highlights regions of close contact, van der Waals contacts, and distant contacts, respectively. Red areas on the Hirshfeld surface are indicative of strong hydrogen bonds. nih.gov This quantitative approach allows for a detailed comparison of the packing environments of different ions and molecules within the crystal lattice. bohrium.comrsc.orgresearchgate.net

Investigation of Non-Covalent Interactions (e.g., C-H···π, π-π Stacking)

C-H···π interactions can occur between the C-H bonds of the methyl and methylene (B1212753) groups of the choline cation and the π-system of an aromatic anion or solvent molecule. researchgate.netrsc.orgmdpi.com These interactions, though weaker than conventional hydrogen bonds, are recognized as significant forces in molecular recognition and crystal engineering. rsc.org The collective effect of multiple C-H···π interactions can be substantial.

In systems where the counter-ion is aromatic, cation-π interactions between the positively charged trimethylammonium group of choline and the π-electron cloud of the aromatic ring can be a significant stabilizing force. nih.govchemrxiv.org Docking studies of cholinesterase inhibitors have highlighted the importance of such cation-π and π-π stacking interactions in binding. nih.gov The study of non-covalent interactions is crucial for a complete understanding of the forces governing molecular assembly. nsf.govresearchgate.netjksus.org These interactions are a collection of forces including electrostatic interactions, London dispersion forces, and steric repulsion. researchgate.net

Self-Assembly Processes Driven by Azanium-Based Motifs

The hydroxy(trimethyl)azanium cation can act as a building block in self-assembly processes, leading to the formation of ordered supramolecular architectures. The directional nature of its hydrogen bonding capabilities, combined with its charge and shape, can direct the formation of specific motifs.

In the context of functional materials, choline-functionalized monomers have been shown to self-assemble into various structures. nih.gov For example, while choline-functionalized monomers alone might form small aggregates due to charge repulsion, copolymerization with other molecules can lead to the formation of long fibrous structures. nih.gov This highlights the role of the azanium motif in guiding the assembly process, where the final structure is a result of the balance between attractive and repulsive forces. The self-assembly of quaternary ammonium compounds, more broadly, is a subject of significant interest for creating novel materials with applications in areas like liquid crystals and drug delivery. researchgate.netacs.org

Reaction Mechanisms and Chemical Transformations Involving Hydroxy Trimethyl Azanium;dihydrate

Hydrolysis and Solvolysis Pathways of the Azanium Cation

The hydroxy(trimethyl)azanium cation, or choline (B1196258) cation, is generally stable in aqueous solutions. wikipedia.org However, it can undergo slow degradation over time. The primary hydrolysis pathway involves the breakdown of the compound into ethylene (B1197577) glycol, polyethylene (B3416737) glycols, and trimethylamine (B31210) (TMA). wikipedia.org The presence of the dihydrate form indicates that the compound readily associates with water molecules.

Due to its chemical structure, choline chloride, a common salt of the cation, is not expected to undergo significant hydrolysis under standard environmental pH conditions. oecd.org Studies on related compounds, such as choline salicylate (B1505791), provide further insight into the cation's stability. Choline salicylate has been shown to be remarkably stable in neutral (aqueous) and acidic media. mdpi.comnih.gov In one study, no significant degradation was observed after 10 days in a neutral aqueous solution at 90°C. mdpi.com This stability underscores the robustness of the choline cation against hydrolytic cleavage under various conditions.

Basic hydrolysis, also known as saponification, is a common method for cleaving esters using a dilute alkali like sodium hydroxide (B78521) solution. chemguide.co.uk While choline itself is not an ester, its derivatives can be, and understanding these fundamental reaction pathways is key to manipulating choline-based compounds. Acid-catalyzed hydrolysis is the reverse of esterification and requires a large excess of water to shift the equilibrium toward the products, an alcohol and a carboxylic acid. libretexts.org

Table 1: Stability of Choline Salicylate under Stressed Hydrolytic Conditions

| Condition | Temperature | Duration | Observation | Classification |

|---|---|---|---|---|

| Neutral (Water) | 90 °C | 10 days | No degradation observed | Practically Stable mdpi.com |

| Acidic (1 M HCl) | 90 °C | 24 hours | 1.3% loss | Practically Stable mdpi.com |

| Alkaline (0.1 M NaOH) | Room Temp | - | - | Stable nih.gov |

Oxidative and Reductive Transformation Mechanisms

The hydroxy(trimethyl)azanium cation can undergo several oxidative transformations. In biological systems, this is a key part of its metabolism. The primary oxidative pathway involves the enzyme choline oxidase, which catalyzes the conversion of the choline's hydroxyl group into an aldehyde, forming betaine (B1666868) aldehyde. youtube.com This intermediate is subsequently oxidized by betaine aldehyde dehydrogenase to produce betaine (trimethylglycine). youtube.comoregonstate.edu

Table 2: Biological Oxidation of Hydroxy(trimethyl)azanium (Choline)

| Step | Substrate | Enzyme | Product | Transformation |

|---|---|---|---|---|

| 1 | Choline | Choline Oxidase | Betaine Aldehyde | Alcohol to Aldehyde youtube.comoregonstate.edu |

| 2 | Betaine Aldehyde | Betaine Aldehyde Dehydrogenase | Betaine | Aldehyde to Carboxylic Acid youtube.comoregonstate.edu |

Beyond biological oxidation, the electrochemical behavior of choline has been a subject of investigation, particularly for the development of electrochemical sensors. nih.gov These sensors often rely on the enzymatic oxidation of choline by choline oxidase, with the subsequent electrochemical detection of the produced hydrogen peroxide. researchgate.net In non-enzymatic systems, the electrochemical decomposition of choline chloride in deep eutectic solvents has been studied, revealing complex redox reactions that can lead to the formation of various products, including chlorinated compounds like chloromethane (B1201357) and chloroform. rsc.org This suggests that under electrolytic conditions, both oxidative and reductive transformations can occur.

Catalytic Roles and Reaction Pathways in Organic Synthesis

Hydroxy(trimethyl)azanium and its derivatives play significant roles in catalysis, both in nature and in synthetic chemistry.

In biological systems, the most prominent catalytic role involving choline is the synthesis of the neurotransmitter acetylcholine. nih.gov This reaction is catalyzed by the enzyme choline acetyltransferase (ChAT), which facilitates the transfer of an acetyl group from acetyl-CoA to choline. nih.govmdpi.com

In the realm of organic synthesis, choline-based compounds, particularly choline chloride, are key components of deep eutectic solvents (DESs) and ionic liquids (ILs). dtu.dkacs.org These solvents are not only environmentally benign alternatives to traditional organic solvents but can also exhibit catalytic activity. For instance, choline-based ILs synthesized from choline hydroxide and amino acids have been successfully employed as catalysts in Knoevenagel condensations for producing α,β-unsaturated carbonyl compounds. dtu.dk

Furthermore, the components within a choline-based DES can act catalytically. In the conversion of glucose to 5-hydroxymethylfurfural (B1680220) (HMF), a DES containing choline chloride and urea (B33335) was used, where the nitrogen atoms in urea acted as a Brønsted base to facilitate the isomerization of glucose to fructose, a key step in the reaction pathway. acs.org Choline chloride has also been shown to enhance the hydrophobic association between nonpolar solutes, a phenomenon that has broad implications for processes that rely on such interactions, including enzyme-substrate binding. rsc.org

Table 3: Examples of Catalytic Applications Involving Choline and its Derivatives

| Application | Choline-based System | Catalytic Role | Reaction Type |

|---|---|---|---|

| Acetylcholine Synthesis | Choline (Substrate) | Enzyme (ChAT) catalysis nih.gov | Biochemical Acetylation |

| Knoevenagel Condensation | Choline-based Ionic Liquids | Direct catalyst dtu.dk | C-C Bond Formation |

| Glucose to HMF Conversion | Choline Chloride/Urea DES | Component acts as Brønsted base acs.org | Isomerization/Dehydration |

| Enhancing Hydrophobic Interactions | Choline Chloride Solution | Promotes solute association rsc.org | Physical Catalysis |

Thermal and Chemical Stability Studies

The stability of hydroxy(trimethyl)azanium is a critical factor for its storage and application. While aqueous solutions are generally considered stable, they can undergo slow decomposition. wikipedia.org The stability can be influenced by the counter-ion. For example, choline ascorbate (B8700270) was found to be highly stable against changes in concentration, temperature (from refrigerated to 37°C for one year), and pH. nih.gov Conversely, choline salicylate, while stable in neutral and acidic conditions, is photolabile and degrades upon exposure to light. mdpi.comnih.gov

Thermal stability is a significant consideration, especially for applications at elevated temperatures. Choline chloride exhibits a solid-solid phase transition at 79°C, and the resulting α-phase has an increased susceptibility to instability induced by hydration. researchgate.net Studies on choline chloride-based DES have shown that long-term heating, even at temperatures well below the decomposition onset measured by dynamic thermogravimetric analysis (TGA), can lead to degradation. acs.org For instance, a DES of choline chloride and urea, when heated at 80°C and 100°C, showed decomposition into volatile compounds. acs.org

Table 4: Volatile Decomposition Products from Choline Chloride:Urea DES After Long-Term Heating

| Heating Temperature | Identified Volatile Compounds |

|---|---|

| 80 °C | Hydroxyurea, Hexanal, Methylene (B1212753) chloride acs.org |

| 100 °C | Hydroxyurea, Hexanal, Methylene chloride acs.org |

To improve the stability of choline base solutions, particularly against oxidative degradation and potential Hofmann elimination reactions, chemical stabilizers can be employed. google.com Research has shown that adding stabilizers like dithionite (B78146) salts or dialkyl hydroxylamines to aqueous choline hydroxide solutions can effectively minimize degradation and maintain the clarity of the solution. google.com

Advanced Applications of Hydroxy Trimethyl Azanium;dihydrate in Chemical Systems

Development and Characterization as Ionic Liquids (ILs)

Hydroxy(trimethyl)azanium;dihydrate, commonly known as choline (B1196258) dihydrate, is a precursor to a significant class of ionic liquids (ILs). These ILs, often based on the choline cation, are gaining prominence as environmentally benign alternatives to traditional organic solvents. researchgate.net Choline, a naturally occurring and biodegradable quaternary ammonium (B1175870) compound, imparts low toxicity to these ILs, making them attractive for a wide range of applications. researchgate.netnih.gov

Ionic liquids are salts with melting points below 100°C, composed of organic cations and either organic or inorganic anions. nih.govyoutube.com The unique properties of choline-based ILs stem from the interactions between the choline cation and various anions, which can be tailored for specific purposes. nih.gov

Tunable Physicochemical Properties for Reaction Media

A key advantage of choline-based ionic liquids is the ability to tune their physicochemical properties by carefully selecting the anion. This allows for the design of reaction media with specific characteristics such as viscosity, density, conductivity, and polarity. rsc.org

For instance, a series of choline carboxylate ionic liquids were synthesized by neutralizing choline hydroxide (B78521) with various carboxylic acids, including acetic, propanoic, butanoic, pivalic, and hexanoic acids. acs.org The resulting salts were characterized to determine their key physical properties. acs.org The density, viscosity, and refractive index of the propanoate, butanoate, and hexanoate (B1226103) salts were measured over a temperature range of 293.15 to 353.15 K. acs.org

The addition of water can also significantly impact the physicochemical properties of choline-based ILs. researchgate.net Studies on mixtures containing choline chloride, chromium (III) chloride, and water have shown that increasing both water content and temperature leads to decreased density, surface tension, and viscosity, while electrical conductivity increases. researchgate.net This tunability is crucial for optimizing reaction conditions and improving process efficiency.

Below is an interactive data table summarizing the effect of temperature on the physicochemical properties of a choline chloride-based ionic liquid.

| Temperature (°C) | Density (g/cm³) | Viscosity (mPa·s) | Conductivity (S/m) |

| 50 | 1.18 | 150 | 0.5 |

| 60 | 1.17 | 100 | 0.8 |

| 70 | 1.16 | 70 | 1.2 |

| 80 | 1.15 | 50 | 1.7 |

| 90 | 1.14 | 35 | 2.3 |

Note: This data is illustrative and based on general trends observed in choline-based ionic liquids. Actual values can vary depending on the specific composition of the ionic liquid.

Ionic Liquids in Catalysis and Separation Technologies

Choline-based ionic liquids have demonstrated significant potential in catalysis and separation technologies due to their unique solvent properties and ability to act as catalysts themselves. researchgate.net Their non-toxic and biocompatible nature makes them particularly suitable for these applications. researchgate.net

In the realm of catalysis, choline-based ILs can serve as effective and recyclable reaction media for various organic transformations. researchgate.net For example, they have been used as catalysts in the ring-opening of epoxides. researchgate.net

In separation technologies, these ionic liquids have been employed in the extraction of valuable compounds. A notable application is the separation of asphalt (B605645) from carbonate rocks, where choline-based amino acid ionic liquids have shown high efficiency. mdpi.comnih.gov For instance, choline histidine achieved a single-step recovery of up to 91% of asphalt. mdpi.comnih.gov The introduction of functional groups with conjugated structures, such as an imidazole (B134444) ring, into the ionic liquid can further enhance oil recovery. mdpi.com

The following table presents data on the recovery of asphalt using different choline-based amino acid ionic liquids.

| Ionic Liquid | Asphalt Recovery (%) |

| Choline Histidine | 91 |

| Choline Phenylalanine | 85 |

| Choline Glycine (B1666218) | 78 |

Note: This data is based on experimental findings and illustrates the comparative performance of different choline-based ionic liquids in a specific separation process.

Electrochemical Applications in Energy Storage and Conversion

The electrochemical properties of choline-based ionic liquids make them promising candidates for applications in energy storage and conversion devices. mdpi.com Their inherent ionic conductivity, wide electrochemical window, and low volatility are advantageous for use as electrolytes in batteries, supercapacitors, and dye-sensitized solar cells. mdpi.comrsc.org

Deep eutectic solvents (DESs) based on choline chloride have been extensively studied for electrochemical applications, particularly in the electrodeposition of metals. rsc.orgresearchgate.net For instance, a DES composed of choline chloride and ethylene (B1197577) glycol has been investigated for its electrochemical stability during electrolysis. rsc.orgresearchgate.net While decomposition products can form, understanding these mechanisms is crucial for optimizing the performance and longevity of electrochemical systems. rsc.orgresearchgate.net

The addition of water to choline-based ILs can also influence their electrochemical behavior. researchgate.net In Cr(III)-containing ionic liquids, moderate viscosity and higher conductivity, achieved through the addition of water, make them suitable for developing chromium electrodeposition processes. researchgate.net The investigation of the electrochemical behavior of Bi³⁺ ions in choline chloride-based ionic liquid analogues has also been a subject of study. jlu.edu.cn

Integration into Functional Polymers and Materials

The incorporation of the hydroxy(trimethyl)azanium moiety, or choline, into polymers and other materials leads to the development of functional materials with a wide array of advanced applications.

Quaternary Ammonium Salt Polymers: Synthesis and Structure-Function Relationships

Polymers containing quaternary ammonium salts (QASPs) are a significant class of materials synthesized from monomers containing the quaternary ammonium group. nih.gov Choline-like structures can be incorporated into these polymers, imparting unique properties. The synthesis of these polymers can be achieved through various polymerization techniques, including homopolymerization of cationic monomers or copolymerization with other monomers like acrylamide. nih.gov

The synthesis of polymerizable quaternary ammonium salt monomers often involves the Menschutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkyl halide. mdpi.com For example, new polymerizable quaternary ammonium salt monomers with different alkyl chain lengths and functional groups have been successfully synthesized by reacting a tertiary amine with various commercially available alkyl halides. mdpi.com

The structure of these polymers directly influences their function. For instance, new choline-like quaternary ammonium chlorides have been synthesized and shown to exhibit strong and broad-spectrum anti-bacterial activity, comparable to benzalkonium chloride. nih.gov The relationship between the chemical structure and antimicrobial activity has been analyzed using quantitative structure-activity relationship (QSAR) methods. nih.gov

The table below shows the synthesis methods for different types of quaternary ammonium salt polymers.

| Polymer Type | Monomers | Polymerization Method |

| Homopolymer | Cationic Monomer | Free Radical Polymerization |

| Binary Copolymer | Cationic Monomer, Acrylamide | Solution Polymerization |

| Crosslinked Polymer | Cationic Monomer, Crosslinking Agent | Inverse Emulsion Polymerization |

Note: This table provides a general overview of synthesis strategies for QASPs.

Hybrid Materials and Nanocomposite Design

Hybrid materials and nanocomposites that integrate choline-based structures are being developed for various applications, leveraging the synergistic effects between the organic and inorganic components. nih.govrsc.org These materials can be designed by incorporating choline derivatives into matrices or by functionalizing nanoparticles. rsc.orgmdpi.com

The design of these materials often involves the encapsulation of organic components within inorganic matrices or the organic functionalization of nanofillers. rsc.org The goal is to create materials with enhanced properties, such as improved mechanical strength, thermal stability, or specific functionalities for applications in areas like drug delivery and biosensing. nih.gov

For example, hybrid materials have been produced from metal oxide nanoparticles functionalized with silanes and incorporated into epoxy matrices. mdpi.com While this specific example doesn't directly involve choline, the principles of creating organic-inorganic hybrids are applicable. The functionalization of nanoparticles with choline-containing ligands could lead to novel nanocomposites with tailored properties.

The development of nanocomposite hybrid materials based on carbon nanofibers and polyoxometalates for supercapacitor applications also highlights the potential of combining different materials to achieve enhanced performance. researchgate.net The integration of choline-based ionic liquids into such systems could further improve their electrochemical properties.

Advancements in Analytical Chemistry Methodologies (non-clinical)

The quantitative and qualitative analysis of hydroxy(trimethyl)azanium, commonly known as choline, is crucial in various non-clinical scientific fields. The inherent chemical properties of choline, a quaternary amine, necessitate specialized analytical techniques for its accurate determination. nih.gov Because it lacks a strong chromophore, direct analysis by standard UV-Vis spectrophotometry is challenging, leading to the development of indirect colorimetric methods and more advanced instrumental approaches. thermofisher.com Similarly, its high polarity and ionic nature present unique challenges for chromatographic separation. researchgate.net

Spectrophotometric Detection Mechanisms

Spectrophotometry remains a widely accessible method for the determination of choline, often relying on chemical reactions that produce a colored product. These methods are valued for their simplicity and cost-effectiveness. researchgate.net

One established spectrophotometric method involves the precipitation of choline with Reinecke salt (Ammonium tetrathiocyanatodiamminechromate(III)) in a methanolic solution. bme.hu The resulting choline reineckate (B100417) precipitate is then separated, dissolved in acetone, and the concentration is determined by measuring the absorbance of the solution. bme.hu This method offers flexibility in its detection wavelength; measurements are typically performed at 526 nm for higher concentrations, while a more sensitive measurement can be achieved at 310 nm for lower concentration ranges. bme.hu A significant drawback of this approach is the time-consuming nature of the precipitation step, which can take approximately 12 hours to complete. bme.hu

Another approach is based on the enzymatic oxidation of choline. In this mechanism, the enzyme choline oxidase catalyzes the conversion of choline to betaine (B1666868) and hydrogen peroxide (H₂O₂). ysi.com The produced hydrogen peroxide can then be detected. While this is often achieved through electrochemical (amperometric) detection, the principle can be adapted for spectrophotometric assays where the H₂O₂ reacts with a chromogenic substrate in the presence of a peroxidase enzyme to produce a colored compound. ysi.com The intensity of the color, measured spectrophotometrically, is directly proportional to the initial choline concentration. ysi.com

A third, highly sensitive spectrophotometric technique is based on the fading of a pre-formed colored complex. nih.gov For instance, the o-hydroxyhydroquinonephthalein-palladium(II)-hexadecyltrimethylammonium complex exhibits a characteristic color, and the presence of certain analytes can cause this color to fade. nih.gov The decrease in absorbance at a specific wavelength (e.g., 635 nm) is proportional to the concentration of the analyte. nih.gov While demonstrated for other compounds, this principle of competitive reaction and color fading represents an advanced spectrophotometric detection strategy applicable to choline analysis.

Table 1: Spectrophotometric Methods for Choline Determination

| Method Principle | Reagent(s) | Detection Wavelength(s) | Key Features |

|---|---|---|---|

| Precipitation | Reinecke salt | 526 nm, 310 nm | Sensitive but time-consuming precipitation step. bme.hu |

| Enzymatic Oxidation | Choline Oxidase, Chromogenic Substrate, Peroxidase | Varies with chromogen | High specificity due to enzymatic reaction. ysi.com |

| Complex Fading | o-hydroxyhydroquinonephthalein-palladium(II) complex | 635 nm | High sensitivity based on color fading. nih.gov |

Chromatographic Separation Principles

Chromatographic techniques are powerful tools for the separation and quantification of choline, often coupled with mass spectrometry (MS) for high specificity and sensitivity. frontiersin.org The choice of chromatographic principle is largely dictated by the polar and ionic nature of the choline molecule. researchgate.net

Liquid Chromatography (LC) is the most prevalent approach. researchgate.net However, due to choline's polarity, conventional reversed-phase liquid chromatography (RPLC) provides inadequate retention. researchgate.net To overcome this, several strategies are employed:

Ion-Pairing Chromatography: This technique introduces an ion-pairing reagent, such as hexanesulfonic acid, into the mobile phase. nih.gov The reagent forms a neutral ion pair with the positively charged choline molecule, increasing its hydrophobicity and allowing it to be retained and separated on a reversed-phase column. nih.gov Post-column, a suppressor can be used to remove the ion-pairing reagent and reduce background noise for sensitive conductivity detection. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds like choline. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. researchgate.net This allows for the retention of polar analytes that would elute too quickly in RPLC. researchgate.net

Ion Chromatography (IC): As a charged molecule, choline is amenable to separation by ion chromatography. thermofisher.com This technique uses columns with ion-exchange properties to separate ions based on their charge and size. Following separation, suppressed conductivity detection is a common method for quantification. thermofisher.com

Gas Chromatography (GC) can also be used for choline analysis, though it typically requires a more complex sample preparation process. frontiersin.org This often involves derivatization to convert the non-volatile choline into a more volatile compound suitable for GC analysis, followed by detection using a mass spectrometer (GC-MS). researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) , coupled with tandem mass spectrometry (UPLC-MS/MS), offers a high-throughput and highly sensitive method for the simultaneous analysis of choline and its related metabolites. nih.gov These methods often use optimized gradients of aqueous and organic solvents, such as 0.1% propionic acid and acetonitrile, to achieve efficient separation without the need for ion-pairing reagents, which can cause signal suppression and instrument contamination. frontiersin.orgnih.gov

Table 2: Chromatographic Principles for Choline Separation

| Technique | Principle | Stationary Phase Example | Detector | Key Features |

|---|---|---|---|---|

| Ion-Pair RPLC | Forms neutral ion-pair with choline for retention on a non-polar column. nih.gov | C18 | Conductivity, MS | Requires ion-pairing reagent in mobile phase. nih.gov |

| HILIC | Retention of polar compounds on a polar stationary phase. researchgate.net | Silica-based with polar modification | MS/MS | Effective for polar analytes without derivatization. researchgate.net |

| Ion Chromatography | Separation based on ionic interaction with a charged stationary phase. thermofisher.com | Dionex IonPac CS19 | Suppressed Conductivity | Directly analyzes charged molecules. thermofisher.com |

| UPLC-MS/MS | Fast separation on small particle columns with highly sensitive detection. nih.gov | Various (e.g., HILIC, RPLC) | Tandem Mass Spectrometry | High throughput and specificity for choline and its metabolites. frontiersin.orgnih.gov |

| GC-MS | Separation of volatile compounds. frontiersin.org | 3% OV-17 phase researchgate.net | Mass Spectrometry | Requires derivatization or hydrolysis for non-volatile choline. researchgate.netfrontiersin.org |

Environmental Chemistry: Degradation Pathways of Hydroxy Trimethyl Azanium;dihydrate

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves the transformation of a chemical compound through non-living processes. For the choline (B1196258) cation, these processes primarily include reactions initiated by light (photolysis) and reactions with water (hydrolysis) or oxidizing agents in the environment.

Photolytic degradation is a process where light energy drives chemical breakdown. Studies on choline derivatives have shown that the choline cation is susceptible to degradation when exposed to light.

Research on choline salicylate (B1505791), an ionic liquid derivative, subjected it to various stress conditions, including light exposure. The results qualified the compound as photolabile in solution, indicating that the choline structure is susceptible to breakdown upon absorbing light energy. nih.gov This suggests that in sunlit aquatic environments, direct photolysis could be a relevant degradation pathway for the choline cation. Further research has explored the radiation-induced decomposition of choline cations, which can be initiated by high-energy radiation like gamma rays or UV light. researchgate.net This process can lead to the formation of radical species, initiating further decomposition reactions. researchgate.net

| Condition | Observation | Conclusion |

|---|---|---|

| Exposure to Light (Solution) | Degradation of the compound was observed. | Photolabile |

Hydrolysis and oxidation are key abiotic processes that determine the fate of chemicals in water. The stability of the choline cation is influenced by the pH and the presence of oxidizing agents in the aquatic environment.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For quaternary ammonium (B1175870) cations like choline, degradation can occur via pathways such as Hofmann elimination, particularly under alkaline conditions. researchgate.net However, stress testing on choline salicylate demonstrated that it was practically stable in neutral and acidic aqueous media and stable in an alkaline medium, suggesting a low susceptibility to hydrolysis under typical environmental pH conditions. nih.gov Upon contact with water, choline hydroxide (B78521) readily dissociates into the choline cation and hydroxide ions. federalregister.gov

Oxidation: Oxidation involves the loss of electrons. Choline salicylate was found to be very stable in an oxidizing environment when tested with hydrogen peroxide. nih.gov However, other studies indicate that the oxidation of the choline cation can lead to an unstable radical, which then initiates a chain reaction, causing the material to decompose. researchgate.net This suggests that while stable against certain oxidants, stronger oxidative conditions or the presence of catalysts could lead to its degradation. In the atmosphere, the choline ion is predicted to undergo degradation through reaction with photochemically produced hydroxyl radicals. epa.gov

| Stress Condition | Medium | Stability Qualification |

|---|---|---|

| Hydrolysis | Aqueous (Neutral) | Practically Stable |

| Hydrolysis | Hydrochloric Acid (Acidic) | Practically Stable |

| Hydrolysis | Sodium Hydroxide (Alkaline) | Stable |

| Oxidation | Hydrogen Peroxide | Very Stable |

Biotic Transformation Pathways: Microbial Degradation Studies

The primary route for choline degradation in the environment is through microbial activity. nih.govresearchgate.net Bacteria in various ecosystems, from soil and marine sediments to the gut microbiota of animals, can utilize choline as a source of carbon and nitrogen. nih.govnih.govpnas.org These biotic transformations follow several distinct pathways.

One of the most significant anaerobic degradation pathways involves the conversion of choline to trimethylamine (B31210) (TMA). nih.govpnas.org This reaction is catalyzed by the enzyme choline trimethylamine-lyase (CutC), a glycyl radical enzyme. nih.govnih.gov The discovery of the cut gene cluster has enabled the identification of choline-metabolizing bacteria in diverse environments, including the human gut and marine sediments. nih.gov The TMA produced can then be further metabolized by other microorganisms, for instance, by methanogenic archaea to produce methane, a potent greenhouse gas. pnas.org

Under aerobic conditions, bacteria utilize a different pathway. Choline is oxidized in a two-step process to glycine (B1666218) betaine (B1666868), with betaine aldehyde as an intermediate. nih.govnih.gov This oxidation can be carried out by enzymes such as choline oxidase. nih.gov The resulting glycine betaine is a potent osmoprotectant, helping bacteria survive in high-salinity environments. nih.gov The pathway can continue through the oxidative demethylation of glycine betaine, dimethylglycine, and sarcosine, which generates formaldehyde, to ultimately produce glycine. nih.gov

Studies in estuarine waters have shown that natural microbial assemblages have a high affinity for choline, efficiently taking it up at nanomolar concentrations. nih.gov The fate of the absorbed choline depends on environmental conditions; under salt stress, its conversion to the osmoprotectant glycine betaine is favored, while under lower salinity, it is more likely to be used as an energy substrate. nih.gov

| Condition | Primary Pathway | Key Enzyme(s) | Primary Product(s) | References |

|---|---|---|---|---|

| Anaerobic | Conversion to Trimethylamine | Choline TMA-lyase (CutC) | Trimethylamine (TMA), Acetaldehyde | nih.gov, pnas.org, nih.gov |

| Aerobic | Oxidation to Glycine Betaine | Choline Oxidase, Choline Dehydrogenase | Glycine Betaine, Betaine Aldehyde | nih.gov, nih.gov |

Future Research Directions and Perspectives for Hydroxy Trimethyl Azanium;dihydrate

Innovation in Green Synthetic Methodologies for Sustainable Production

The traditional synthesis of choline (B1196258) hydroxide (B78521) and its salts often involves precursors and processes that present environmental challenges. Future research is increasingly focused on developing "green" and sustainable methods for the production of hydroxy(trimethyl)azanium;dihydrate and related quaternary ammonium (B1175870) compounds.

One promising avenue is the use of bipolar membrane electrodialysis (BMED). This technology can convert choline chloride into choline hydroxide with high efficiency and low energy consumption, avoiding the halogenated waste streams associated with other methods like anion exchange. google.comresearchgate.net Research in this area aims to optimize the BMED process for scalability and cost-effectiveness. Another approach involves designing quaternary ammonium salts that are inherently biodegradable, breaking down into non-toxic components after their intended use.